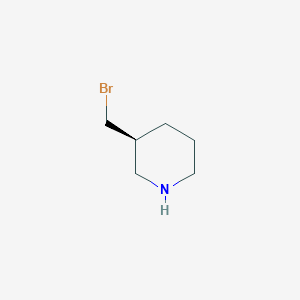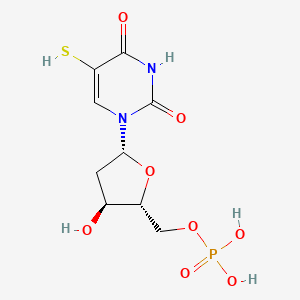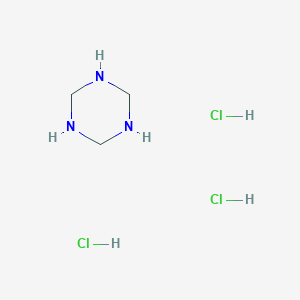
1,3,5-Triazinane trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazinane trihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of triazinane, which is a six-membered ring structure with three nitrogen atoms and three carbon atoms The trihydrochloride form indicates that the compound is associated with three hydrochloric acid molecules, making it a salt
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazinane trihydrochloride can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of formaldehyde with ammonia or primary amines can lead to the formation of triazinane derivatives. The trihydrochloride form can be obtained by treating the triazinane with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles. The process typically includes the use of reactors where the precursors are combined under controlled conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the trihydrochloride salt.
化学反应分析
Types of Reactions
1,3,5-Triazinane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine compounds.
Substitution: The nitrogen atoms in the triazinane ring can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
科学研究应用
1,3,5-Triazinane trihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex nitrogen-containing heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
作用机制
The mechanism of action of 1,3,5-triazinane trihydrochloride involves its interaction with various molecular targets. The nitrogen atoms in the triazinane ring can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
1,3,5-Triazine: A related compound with a similar ring structure but different functional groups.
1,3,5-Trinitro-1,3,5-triazinane (RDX): An explosive compound with a similar core structure but different substituents.
1,3,5-Triazepane: A seven-membered ring analog with similar chemical properties.
Uniqueness
1,3,5-Triazinane trihydrochloride is unique due to its specific combination of nitrogen atoms and hydrochloride groups, which confer distinct chemical and physical properties. Its ability to form stable salts and participate in a wide range of chemical reactions makes it valuable in various applications.
属性
分子式 |
C3H12Cl3N3 |
|---|---|
分子量 |
196.50 g/mol |
IUPAC 名称 |
1,3,5-triazinane;trihydrochloride |
InChI |
InChI=1S/C3H9N3.3ClH/c1-4-2-6-3-5-1;;;/h4-6H,1-3H2;3*1H |
InChI 键 |
PJJXXVSPEDBLLN-UHFFFAOYSA-N |
规范 SMILES |
C1NCNCN1.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
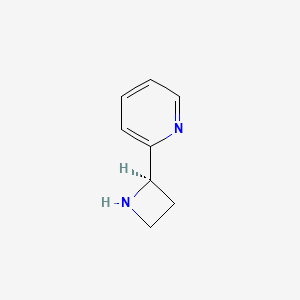
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B12936835.png)
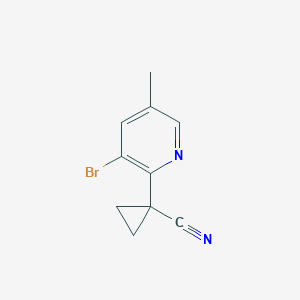


![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)

![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)
